Evacetrapib acts as a potent and selective inhibitor of cholesteryl ester transfer protein (CETP) []. CETP plays a crucial role in cholesterol transport within the bloodstream. It facilitates the transfer of cholesterol esters from high-density lipoprotein (HDL) particles, often referred to as "good cholesterol," to low-density lipoprotein (LDL) particles, known as "bad cholesterol" [].
Traditional statin medications primarily work by lowering LDL-C levels. While aggressive LDL-C reduction has proven beneficial in reducing cardiovascular events [], there remains a need for additional therapies that target other aspects of blood lipid profiles. Epidemiological studies have shown an inverse correlation between HDL-C levels and cardiovascular disease risk [, ]. This suggests that increasing HDL-C levels could be a potential therapeutic strategy.